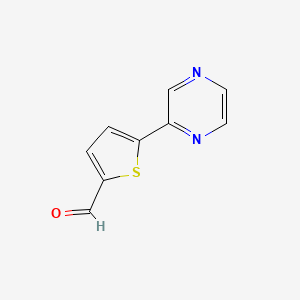

5-(Pyrazin-2-YL)thiophene-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Pyrazin-2-YL)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H6N2OS and its molecular weight is 190.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-(Pyrazin-2-YL)thiophene-2-carbaldehyde serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its derivatives have been investigated for their potential as anti-cancer agents and anti-inflammatory drugs . The compound's ability to interact with biological targets makes it suitable for drug design, particularly in developing therapies for conditions mediated by Polo-like Kinases (PLKs) , which are implicated in cancer progression .

Case Study: Anti-Cancer Research

Recent studies have highlighted the efficacy of pyrazine derivatives, including this compound, in targeting PLK1, a protein that regulates cell division. Inhibitors derived from this compound have shown promise in reducing tumor growth in various cancer models, suggesting a pathway for new cancer treatments .

Material Science

In material science, this compound is utilized in the development of organic semiconductors . Its unique electronic properties make it suitable for applications in solar cells and transistors . The incorporation of thiophene moieties enhances the charge transport properties of organic materials, which is critical for the efficiency of electronic devices.

Research Insights

Research indicates that compounds containing thiophene structures exhibit improved electrical conductivity and stability, making them ideal candidates for next-generation electronic applications .

Agricultural Chemistry

The compound also plays a role in agricultural chemistry, particularly in the formulation of agrochemicals . Its derivatives are being explored for their effectiveness as pesticides and herbicides , aimed at improving crop yields and providing protection against pests.

Example Application

Studies have demonstrated that certain pyrazine derivatives possess significant antimicrobial activity against plant pathogens, suggesting their potential use in developing eco-friendly agricultural solutions .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It facilitates the construction of complex molecular architectures through various reactions, including Suzuki coupling and other cross-coupling methodologies.

Synthesis Techniques

The compound has been successfully utilized to create a range of derivatives with diverse functional groups, allowing researchers to explore new chemical entities with tailored properties for specific applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-cancer and anti-inflammatory agents | Targeting PLKs for cancer therapy |

| Material Science | Organic semiconductors for electronics | Enhanced charge transport and stability |

| Agricultural Chemistry | Pesticides and herbicides | Improved crop yields and pest resistance |

| Organic Synthesis | Building block for complex molecules | Versatile reactions leading to diverse derivatives |

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group in 5-(Pyrazin-2-yl)thiophene-2-carbaldehyde is highly reactive, undergoing oxidation to form carboxylic acid derivatives under acidic or basic conditions.

Mechanism :

The aldehyde group (-CHO) reacts with oxidizing agents such as potassium permanganate (KMnO₄) in acidic media, leading to the formation of 5-(pyrazin-2-yl)thiophene-2-carboxylic acid. This reaction involves the cleavage of the aldehyde’s double bond and the addition of hydroxyl groups, followed by deprotonation to yield the carboxylic acid.

Reaction Details :

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | Reflux at 80–100°C | 5-(Pyrazin-2-yl)thiophene-2-carboxylic acid |

Reduction Reactions

The aldehyde group can be reduced to an alcohol using standard reducing agents.

Mechanism :

Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the aldehyde (-CHO) to a primary alcohol (-CH₂OH). This reaction proceeds via hydride transfer to the carbonyl carbon, followed by protonation to form the alcohol.

Reaction Details :

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄, EtOH | Room temperature | 5-(Pyrazin-2-yl)thiophene-2-methanol |

Substitution Reactions

The thiophene ring in the compound is susceptible to electrophilic substitution reactions, particularly at the 4-position due to resonance stabilization.

Mechanism :

Electrophiles such as bromine (Br₂) or chlorine (Cl₂) attack the thiophene ring in the presence of a Lewis acid catalyst (e.g., FeCl₃). This reaction introduces substituents at the 4-position, forming brominated or chlorinated derivatives.

Reaction Details :

| Reagent | Conditions | Product |

|---|---|---|

| Br₂, FeCl₃ | Dichloromethane, 0°C | 4-Bromo-5-(pyrazin-2-yl)thiophene-2-carbaldehyde |

Condensation Reactions

The pyrazine ring can participate in condensation reactions, forming fused heterocyclic systems.

Mechanism :

Pyrazin-2-amine reacts with thiophene derivatives under acidic conditions (e.g., TiCl₄) to form fused ring systems. For example, condensation with 5-bromothiophene-2-carboxylic acid yields thiazole-pyrazine hybrids .

Reaction Details :

| Reactants | Catalyst | Product |

|---|---|---|

| Pyrazin-2-amine, 5-bromothiophene-2-carboxylic acid | TiCl₄ | 2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid |

Suzuki Cross-Coupling Reactions

The brominated thiophene ring can undergo Suzuki coupling with aryl boronic acids to introduce aryl substituents.

Mechanism :

A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling of the brominated thiophene with aryl boronic acids, forming biaryl systems. This reaction is typically performed under inert conditions with a base (e.g., K₂CO₃) .

Reaction Details :

| Reactants | Catalyst | Product |

|---|---|---|

| 5-Bromo-5-(pyrazin-2-yl)thiophene-2-carbaldehyde, phenylboronic acid | Pd(PPh₃)₄ | 5-(Phenyl)-5-(pyrazin-2-yl)thiophene-2-carbaldehyde |

Stability and Reactivity

The compound’s stability is influenced by its heteroaromatic rings and functional groups:

Eigenschaften

CAS-Nummer |

545424-55-3 |

|---|---|

Molekularformel |

C9H6N2OS |

Molekulargewicht |

190.22 g/mol |

IUPAC-Name |

5-pyrazin-2-ylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H6N2OS/c12-6-7-1-2-9(13-7)8-5-10-3-4-11-8/h1-6H |

InChI-Schlüssel |

AACWONRRMMQICW-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=N1)C2=CC=C(S2)C=O |

Kanonische SMILES |

C1=CN=C(C=N1)C2=CC=C(S2)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.